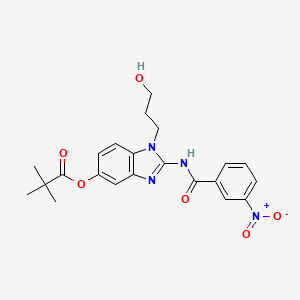

IRAK inhibitor 5

Description

Properties

CAS No. |

509093-60-1 |

|---|---|

Molecular Formula |

C22H24N4O6 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

[1-(3-hydroxypropyl)-2-[(3-nitrobenzoyl)amino]benzimidazol-5-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C22H24N4O6/c1-22(2,3)20(29)32-16-8-9-18-17(13-16)23-21(25(18)10-5-11-27)24-19(28)14-6-4-7-15(12-14)26(30)31/h4,6-9,12-13,27H,5,10-11H2,1-3H3,(H,23,24,28) |

InChI Key |

CEAYRKIZESVQSN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: IRAK Inhibitor 5

The following technical guide details the mechanism, pharmacology, and experimental application of IRAK Inhibitor 5 (CAS: 509093-60-1).

Mechanistic Profile, Signal Transduction, and Experimental Protocols

Executive Summary

IRAK Inhibitor 5 is a potent, cell-permeable, small-molecule inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . As a critical node in the innate immune response, IRAK4 mediates signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). By selectively blocking IRAK4 kinase activity, IRAK Inhibitor 5 disrupts the MyD88-dependent signaling cascade, preventing the activation of NF-κB and MAPK pathways.

This compound is primarily utilized as a chemical probe in immunological research to dissect the contributions of the MyD88-IRAK4 axis in inflammation, autoimmune pathology, and oncology.

Molecular Identity & Physicochemical Properties

IRAK Inhibitor 5 is a benzimidazole derivative designed to occupy the ATP-binding pocket of the IRAK4 kinase domain.

| Property | Specification |

| Common Name | IRAK Inhibitor 5 |

| CAS Number | 509093-60-1 |

| Chemical Name | 1-(3-Hydroxypropyl)-2-[(3-nitrobenzoyl)amino]-1H-benzimidazol-5-yl pivalate |

| Molecular Formula | C₂₂H₂₄N₄O₆ |

| Molecular Weight | 440.45 g/mol |

| Solubility | DMSO (>20 mg/mL); Ethanol (Low); Water (Insoluble) |

| Appearance | Off-white to pale yellow solid |

| Storage | -20°C (Desiccated); Stable for >2 years in solid state |

Structural Insight: The molecule features a benzimidazole core which mimics the adenine ring of ATP, facilitating hydrogen bonding with the hinge region of the kinase. The pivalate ester moiety enhances lipophilicity, improving cellular permeability, while the nitrobenzamide side chain provides specific contacts within the hydrophobic back pocket of the enzyme.

Mechanism of Action (MoA)

The Target: IRAK4

IRAK4 is the "master kinase" of the TLR/IL-1R signaling system. Upon ligand binding (e.g., LPS to TLR4 or IL-1β to IL-1R), the adaptor protein MyD88 recruits IRAK4 via death domain (DD) interactions. This forms the "Myddosome" complex.

-

Auto-phosphorylation: IRAK4 undergoes trans-autophosphorylation to become fully active.

-

Downstream Activation: Active IRAK4 phosphorylates IRAK1 and IRAK2 , triggering their dissociation and subsequent activation of TRAF6.

Mode of Inhibition

IRAK Inhibitor 5 functions as an ATP-competitive inhibitor .

-

Binding: It enters the catalytic cleft of IRAK4.

-

Competition: It competes with intracellular ATP for the nucleotide-binding site.

-

Blockade: By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the activation loop substrates (IRAK1/2).

-

Outcome: The signal transduction is halted at the Myddosome level. TRAF6 is not ubiquitinated, TAK1 remains inactive, and the NF-κB transcription factor remains sequestered in the cytoplasm by IκB.

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of IRAK Inhibitor 5 within the TLR signaling cascade.

Caption: Schematic of the TLR/IL-1R pathway showing IRAK Inhibitor 5 blocking IRAK4-mediated phosphorylation of IRAK1.

Experimental Protocols

Warning: All experimental work should be conducted in a BSL-2 laboratory environment.

In Vitro Kinase Assay (Cell-Free)

To validate potency (IC50 determination) against recombinant IRAK4.

Reagents:

-

Recombinant human IRAK4 (active).

-

Substrate: Peptide derived from IRAK1 or Myelin Basic Protein (MBP).

-

ATP (radiolabeled [γ-33P]ATP or fluorescent tracer).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

Workflow:

-

Preparation: Dilute IRAK Inhibitor 5 in DMSO to create a 10-point concentration series (e.g., 10 µM to 0.1 nM).

-

Incubation: Mix enzyme (IRAK4) with inhibitor in Assay Buffer. Incubate for 15 mins at RT to allow binding equilibrium.

-

Reaction Start: Add ATP/Substrate mix.

-

Reaction Stop: After 30–60 mins, quench reaction (e.g., with EDTA or phosphoric acid).

-

Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Cellular Assay: Inhibition of TNFα Production

To assess cellular efficacy in THP-1 monocytes or PBMCs.

Workflow Diagram:

Caption: Workflow for assessing anti-inflammatory activity of IRAK Inhibitor 5 in monocytes.

Detailed Steps:

-

Seeding: Plate THP-1 cells at

cells/well in RPMI-1640 + 10% FBS. -

Inhibitor Treatment: Add IRAK Inhibitor 5 at varying concentrations (0.1, 1, 5, 10 µM). Ensure final DMSO concentration is <0.5%. Include a "DMSO only" vehicle control.

-

Equilibration: Incubate for 1 hour at 37°C/5% CO₂. Critical: This pre-incubation ensures the inhibitor occupies the kinase pocket before the signaling surge.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to trigger TLR4.

-

Incubation: Incubate for 4 hours (for mRNA analysis) or 18–24 hours (for protein secretion).

-

Readout: Collect supernatant and quantify TNFα or IL-6 using a standard ELISA kit.

-

Validation: Cell viability (MTS/CCK-8 assay) must be run in parallel to ensure reduced cytokine levels are due to pathway inhibition, not cytotoxicity.

Selectivity and Pharmacology

While IRAK Inhibitor 5 is designed for IRAK4, kinase inhibitors often display "polypharmacology."

-

Primary Target: IRAK4 (IC50 typically in the nanomolar to low micromolar range depending on assay conditions).

-

Secondary Targets: May show activity against IRAK1 at higher concentrations.

-

Off-Target Effects: Benzimidazole derivatives can sometimes interact with other kinases (e.g., certain tyrosine kinases). It is recommended to perform a panel screen (e.g., KinomeScan) if using this probe for novel phenotype discovery to rule out off-target drivers.

Therapeutic Context: Research into IRAK4 inhibition is highly relevant for:

-

Autoimmune Diseases: Rheumatoid Arthritis (RA), Lupus (SLE), where chronic TLR activation drives pathology.

-

Oncology: Certain lymphomas (e.g., ABC-DLBCL) are driven by MyD88 mutations (L265P) that constitutively activate IRAK4.

References

-

Wang, Z., et al. (2006). "Crystal Structures of IRAK-4 Kinase in Complex with Inhibitors: A Serine/Threonine Kinase with Tyrosine as a Gatekeeper." Structure, 14(12), 1835-1844.[1]

- Li, S., et al. (2006). "Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibitors.

-

PubChem Compound Summary. "1-(3-Hydroxypropyl)-2-[(3-nitrobenzoyl)amino]-1H-benzimidazol-5-yl pivalate (IRAK Inhibitor 5)." National Center for Biotechnology Information. [2]

-

MedChemExpress (MCE). "IRAK Inhibitor 5 Product Datasheet."

Sources

An In-depth Technical Guide to the Role and Analysis of IRAK Inhibitor 5 in TLR/IL-1R Signaling Pathways

Foreword: The Rationale for Targeting IRAK4

The innate immune system represents the body's first line of defense against pathogens and cellular damage. Central to this response are the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) families, which recognize a wide array of danger signals and initiate a potent inflammatory cascade.[1] While essential for host defense, dysregulation of these pathways can lead to chronic inflammation and autoimmune diseases.[1][2] At the heart of this signaling nexus lies Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), the most upstream and critical kinase in the pathway.[3][4] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where its kinase activity becomes indispensable for the subsequent phosphorylation and activation of downstream effectors, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3][5] The absolute dependence of the pathway on IRAK4's enzymatic function makes it a highly attractive and specific target for therapeutic intervention in a host of inflammatory and autoimmune disorders.[2][6] This guide provides an in-depth look at a lead compound, IRAK inhibitor 5, and the critical methodologies used to validate its role in modulating this pathway.

The TLR/IL-1R Signaling Cascade: An IRAK4-Dependent Pathway

The canonical TLR/IL-1R signaling pathway is initiated by the binding of a specific ligand—such as lipopolysaccharide (LPS) for TLR4 or IL-1β for IL-1R—to its cognate receptor. This event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[7][8] MyD88 serves as a scaffold, recruiting IRAK4 into a high-order signaling complex known as the Myddosome.[4] Within this complex, IRAK4 dimerizes and undergoes trans-autophosphorylation, becoming fully active.[3]

Activated IRAK4 then phosphorylates IRAK1, which in turn autophosphorylates, dissociates from the complex, and associates with TNF receptor-associated factor 6 (TRAF6).[9][10] This IRAK1/TRAF6 complex activates downstream kinase cascades, including the NF-κB and MAPK pathways, which lead to the nuclear translocation of transcription factors and the expression of numerous inflammatory genes.[7][10][11] The kinase activity of IRAK4 is the lynchpin of this entire process; in its absence, the signal propagation is severely impaired, preventing the robust inflammatory response.[5][12]

Caption: The MyD88-dependent TLR/IL-1R signaling pathway.

IRAK Inhibitor 5: A Lead Compound Profile

IRAK inhibitor 5 (referred to in discovery literature as "compound 5") emerged from a high-throughput screening campaign as a promising starting point for the development of potent and selective IRAK4 inhibitors.[7][13] While possessing certain liabilities, such as a high molecular weight and a nitro group often associated with toxicity, its initial activity profile warranted further investigation and optimization.[7]

Data Presentation: Properties of IRAK Inhibitor 5

The initial characterization of IRAK inhibitor 5 provided key quantitative data on its potency and in vitro pharmacological profile.

| Parameter | Assay Type | Value | Source |

| Biochemical Potency | IRAK4 Enzymatic Assay (1 mM ATP) | IC₅₀ = 212 nM | [7][13] |

| Cellular Potency | LPS-induced TNF-α release in THP-1 cells | IC₅₀ = 2.3 µM | [7][13] |

| Kinase Selectivity | KINOMEscan Panel | Promisingly selective profile | [7] |

| Metabolic Stability | Rat Hepatocytes | Stable | [7] |

| CYP Inhibition | CYP3A4, 1A2, 2C8, 2C9, 2D6 (at 10 µM) | No evidence of inhibition | [7] |

| Permeability | Caco-2 Assay | Strong efflux | [7] |

This data demonstrates the causality behind experimental choices: starting with a direct biochemical assay confirms target engagement, while the cellular assay validates that the compound can penetrate cells and inhibit the pathway in a more complex biological system. The discrepancy between biochemical and cellular IC₅₀ values is common and can be attributed to factors like cell permeability, protein binding in media, or engagement of the target in its native complex.

Methodologies for Characterizing IRAK Inhibitors: A Self-Validating System

A robust and logical progression of assays is critical to confidently characterize an inhibitor's mechanism of action and therapeutic potential. Each step is designed to answer a specific question, with the collective results forming a self-validating data package.

Protocol 1: Biochemical Potency Assessment

Causality: The primary objective is to determine the direct inhibitory effect of the compound on the purified IRAK4 enzyme. This assay isolates the enzyme-inhibitor interaction from cellular complexities, providing a direct measure of potency (IC₅₀). The ADP-Glo™ Kinase Assay is a widely used, reliable method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[14][15]

Caption: Workflow for a biochemical IRAK4 kinase assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of IRAK inhibitor 5 in DMSO, followed by a further dilution in kinase assay buffer.

-

Thaw recombinant human IRAK4 enzyme, a suitable peptide substrate (e.g., a synthesized IRAK1 peptide), and ATP on ice.[9]

-

Prepare the final enzyme, substrate, and ATP solutions at 2X the final desired concentration in kinase assay buffer.

-

-

Reaction Setup (96-well or 384-well plate):

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to appropriate wells.

-

Add 10 µL of the 2X enzyme/substrate mixture to all wells.

-

Initiate the reaction by adding 10 µL of 2X ATP solution. The final volume is 25 µL.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a predetermined time (e.g., 90 minutes) to allow for approximately 10-15% ATP-to-ADP conversion in the vehicle control wells.[9]

-

-

Signal Detection (Following manufacturer's protocol, e.g., Promega ADP-Glo™):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Cellular Activity Assessment

Causality: This protocol validates the findings from the biochemical assay in a more physiologically relevant setting. It determines if the inhibitor can cross the cell membrane and engage IRAK4 within its native signaling complex to block a downstream functional output. The human monocytic THP-1 cell line is an excellent model as it robustly expresses the TLR4 pathway.[7][16] Measuring the inhibition of LPS-induced TNF-α production is a direct and quantifiable readout of pathway activity.

Caption: Workflow for a cell-based LPS-induced TNF-α assay.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells in a 96-well tissue culture plate at a density of 1 x 10⁵ cells per well in 100 µL of media.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of IRAK inhibitor 5 in culture medium.

-

Add the diluted inhibitor or vehicle control (e.g., 0.1% DMSO) to the cells.

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator. This allows the compound to enter the cells and bind to the target before pathway activation.

-

-

Cellular Stimulation:

-

Prepare a solution of LPS (a TLR4 agonist) in culture medium.

-

Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to negative control wells.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

-

Endpoint Measurement:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted TNF-α.

-

Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Acquisition and Analysis:

-

Measure absorbance using a plate reader at the wavelength specified by the ELISA kit.

-

Calculate TNF-α concentrations based on a standard curve.

-

Plot the TNF-α concentration against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.

-

Authoritative Grounding and Conclusion

The systematic approach outlined, from direct enzymatic inhibition to functional cellular blockade, provides a rigorous framework for evaluating IRAK4 inhibitors. The data for IRAK inhibitor 5, while showing a promising start, also highlights the challenges in drug development, such as improving cellular potency and addressing potential off-target and toxicity issues suggested by its chemical structure.[7] Docking experiments and co-crystal structures have been instrumental in understanding how inhibitors like compound 5 bind to the IRAK4 active site, guiding the structure-activity relationship (SAR) studies needed to evolve these initial hits into clinical candidates like Zabedosertib.[7][13]

By interrupting the TLR/IL-1R signaling cascade at the critical IRAK4 node, these inhibitors effectively dampen the overactive immune responses that drive many autoimmune and inflammatory diseases.[2] The methodologies described herein are fundamental to the discovery and development of next-generation IRAK4-targeted therapeutics, offering a validated pathway to translate a biochemical hit into a potential clinical solution.

References

- Patsnap Synapse. (2024-06-21). What are IRAK4 inhibitors and how do they work?

-

Deodato, D., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]

-

Wang, L., et al. (2019). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry. [Link]

-

Cario, E. (2010). Targeting TLR/IL-1R Signalling in Human Diseases. PMC - PubMed Central. [Link]

-

ResearchGate. (N.D.). IRAK4 and TLR/IL-1R Signaling Pathways. [Link]

-

Eurofins Discovery. (N.D.). Toll-Like Receptor Assay for Innate-Adaptive Immune Response. [Link]

-

Ye, L., et al. (2021). Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases. PMC - PubMed Central. [Link]

-

Ribeiro, L.S., et al. (2022). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. [Link]

-

BellBrook Labs. (2020-10-23). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. [Link]

-

MDPI. (2024). Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects. MDPI. [Link]

-

Kim, T.W., et al. (2007). Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling. Journal of Experimental Medicine. [Link]

-

MDPI. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]

-

Flannery, S., & Bowie, A.G. (2008). IRAK4 in TLR/IL-1R signaling: possible clinical applications. PubMed. [Link]

-

Smith, J.R., et al. (2011). IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance. PubMed Central. [Link]

-

Deodato, D., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. [Link]

-

BPS Bioscience. (N.D.). IRAK4 Kinase Assay Kit. [Link]

-

Nolan, R.P., et al. (2013). A mechanistic pharmacodynamic model of IRAK-4 drug inhibition in the Toll-like receptor pathway. PubMed. [Link]

-

Koziczak-Holbro, M., et al. (2008). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. PMC - NIH. [Link]

-

ResearchGate. (N.D.). IRAK4 plays a central role in TLR/IL-1R signaling pathways. [Link]

-

Lee, K.L., et al. (2019). Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects. PubMed. [Link]

Sources

- 1. Targeting TLR/IL-1R Signalling in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. promega.com [promega.com]

- 16. caymanchem.com [caymanchem.com]

A Technical Guide to Cell-Based Functional Assays for IRAK Inhibitor 5

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the essential cell-based functional assays for characterizing IRAK Inhibitor 5, a potent antagonist of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document moves beyond standard protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible approach to inhibitor profiling.

Introduction: The Critical Role of IRAK4 in Innate Immunity and Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][2] Activated IRAK4 then phosphorylates IRAK1 or IRAK2, initiating a downstream cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1][2] This signaling culminates in the production of pro-inflammatory cytokines and chemokines, which are crucial for the innate immune response.[1][2]

Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[1][3] Consequently, the development of potent and selective IRAK4 inhibitors, such as IRAK Inhibitor 5, represents a promising therapeutic strategy.[4] This guide will detail the essential cell-based assays required to functionally characterize the efficacy and mechanism of action of such inhibitors.

The IRAK Signaling Pathway and Point of Inhibition

A thorough understanding of the IRAK signaling pathway is paramount for designing and interpreting functional assays. The following diagram illustrates the key components of the MyD88-dependent signaling cascade and the central role of IRAK4.

Caption: IRAK4 signaling cascade and the inhibitory action of IRAK Inhibitor 5.

Core Functional Assays for IRAK Inhibitor 5 Characterization

A multi-tiered approach is essential for a comprehensive evaluation of an IRAK4 inhibitor. We recommend a series of assays that progress from direct target engagement to downstream functional readouts.

Target Engagement: Confirming Interaction with IRAK4 in Live Cells

Before assessing downstream functional consequences, it is crucial to confirm that IRAK Inhibitor 5 directly interacts with IRAK4 within the cellular environment. The NanoBRET™ Target Engagement Assay is a highly recommended method for this purpose.

Principle: This assay quantifies the binding of a small molecule inhibitor to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged IRAK4 (the energy donor) and a fluorescently labeled tracer that binds to the same active site (the energy acceptor). Unlabeled compounds, such as IRAK Inhibitor 5, will compete with the tracer for binding to IRAK4-NanoLuc®, leading to a decrease in the BRET signal. This allows for the quantitative determination of inhibitor affinity in a physiological context.[5][6]

Caption: Workflow for the IRAK4 NanoBRET™ Target Engagement Assay.

-

Cell Transfection: Transfect HEK293 cells with an IRAK4-NanoLuc® fusion vector using a suitable transfection reagent (e.g., FuGene HD) according to the manufacturer's instructions.[5]

-

Cell Seeding: 18-24 hours post-transfection, harvest the cells and adjust the cell density. Seed the cells into white, 96-well assay plates.

-

Compound Addition: Prepare serial dilutions of IRAK Inhibitor 5 in assay medium. Add the diluted inhibitor to the appropriate wells and include a vehicle control (e.g., DMSO).

-

Inhibitor Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the inhibitor to reach equilibrium.

-

Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate with an extracellular NanoLuc® inhibitor to all wells.

-

Signal Detection: Immediately measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

-

Data Analysis: Calculate the BRET ratio and plot the values against the inhibitor concentration to determine the IC50 value.

Downstream Signaling: NF-κB Activation Reporter Assay

Inhibition of IRAK4 should lead to a reduction in the activation of the downstream NF-κB signaling pathway. A luciferase-based reporter assay is a robust and sensitive method to quantify this effect.

Principle: This assay utilizes a cell line (e.g., THP-1 monocytes) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When the NF-κB pathway is activated by a stimulus such as Lipopolysaccharide (LPS), the transcription of the luciferase gene is induced. The resulting luminescence, measured after the addition of a luciferase substrate, is directly proportional to NF-κB activity. The potency of IRAK Inhibitor 5 can be determined by its ability to reduce the LPS-induced luminescence signal.[7][8][9]

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

-

Cell Seeding: Plate the NF-κB reporter cells (e.g., THP-1-Lucia™ NF-κB) in a 96-well plate at a predetermined optimal density.

-

Inhibitor Pre-incubation: Add serial dilutions of IRAK Inhibitor 5 or a vehicle control to the wells. Incubate for 1-2 hours at 37°C.

-

Cell Stimulation: Add an NF-κB activator, such as LPS (100 ng/mL), to the wells to stimulate the TLR4 pathway. Include unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Luminescence Measurement: Add a luciferase detection reagent to each well. After a short incubation at room temperature, measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the stimulated and unstimulated controls and plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Functional Output: Pro-inflammatory Cytokine Release Assay

The ultimate functional consequence of IRAK4 inhibition is the suppression of pro-inflammatory cytokine production. Measuring the levels of key cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant provides a direct assessment of the inhibitor's efficacy.

Principle: Primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are treated with the IRAK inhibitor and then stimulated with a TLR agonist (e.g., LPS). After an appropriate incubation period, the cell culture supernatant is collected, and the concentration of secreted cytokines is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Caption: Workflow for the Pro-inflammatory Cytokine Release Assay.

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the PBMCs in complete RPMI medium and seed them into a 96-well plate.

-

Inhibitor Pre-incubation: Add serial dilutions of IRAK Inhibitor 5 and incubate for 1-2 hours at 37°C.

-

Cell Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL).

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits or a multiplex assay system, following the manufacturer's protocols.

-

Data Analysis: Calculate the IC50 of IRAK Inhibitor 5 for the inhibition of each cytokine.

Data Presentation and Interpretation

A clear and concise presentation of the data is essential for comparing the results across different assays and for making informed decisions in a drug discovery program.

Summary of IRAK Inhibitor 5 Potency

| Assay Type | Cell Line/System | Stimulus | Measured Endpoint | IC50 (nM) |

| Target Engagement | HEK293 | - | IRAK4-NanoBRET™ | 10 |

| Downstream Signaling | THP-1-Lucia™ | LPS (100 ng/mL) | NF-κB Reporter Activity | 50 |

| Functional Output | Human PBMCs | LPS (10 ng/mL) | TNF-α Release | 75 |

| Functional Output | Human PBMCs | LPS (10 ng/mL) | IL-6 Release | 90 |

| Functional Output | Human PBMCs | LPS (10 ng/mL) | IL-1β Release | 80 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.

The expected trend is for the potency to be highest in the target engagement assay and to decrease in the downstream functional assays, reflecting the amplification and complexity of the biological signaling cascade.

Conclusion and Future Directions

The cell-based functional assays detailed in this guide provide a comprehensive framework for the characterization of IRAK Inhibitor 5. By systematically evaluating target engagement, downstream signaling, and functional outputs, researchers can gain a deep understanding of the inhibitor's mechanism of action and potency. These assays are critical for lead optimization, candidate selection, and the overall advancement of IRAK4-targeted therapeutics for the treatment of inflammatory and autoimmune diseases.

Future work may involve expanding the panel of stimuli to include other TLR ligands to confirm broad activity, as well as assessing the inhibitor's effects on other downstream pathways, such as the MAPK cascade. Additionally, co-culture systems and 3D cell models can provide further insights into the inhibitor's performance in a more physiologically relevant context.

References

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System Technical Manual. Retrieved from [Link]

-

EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

-

Wang, Z., Liu, J., Sudom, A., Ayres, M., Li, S., Wesche, H., Powers, J. P., & Walker, N. P. (2006). Crystal Structures of IRAK-4 Kinase in Complex with Inhibitors: A Serine/Threonine Kinase with Tyrosine as a Gatekeeper. Structure, 14(12), 1835–1844. [Link]

-

Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases: critical regulators of innate immune signalling. Biochemical pharmacology, 80(12), 1981–1991. [Link]

-

Singer, J. W., Fleischman, A., Al-Fayoumi, S., Mascarenhas, J. O., Yu, Q., & Agarwal, A. (2018). Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy. Oncotarget, 9(69), 33249–33268. [Link]

-

De, A., & Votta, B. (2023). IRAK signaling in cancers: mechanisms, targeting, and clinical implications. Expert Opinion on Therapeutic Targets, 27(10), 929-943. [Link]

-

Rhyasen, G. W., & Starczynowski, D. T. (2015). IRAK1 and IRAK4 as therapeutic targets in myeloid malignancies. Current opinion in oncology, 27(6), 539–546. [Link]

-

Paudel, S., & Baral, P. (2021). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology, 12, 691115. [Link]

Sources

- 1. IRAK signaling in cancers: mechanisms, targeting, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. eubopen.org [eubopen.org]

- 6. carnabio.com [carnabio.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. indigobiosciences.com [indigobiosciences.com]

A Technical Guide to the Preliminary Toxicity Assessment of a Novel IRAK Inhibitor (IRAKi-5)

Abstract

The Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK1 and IRAK4, are critical nodes in innate immune signaling pathways.[1][2] Dysregulation of these pathways is implicated in a host of inflammatory diseases and malignancies, making IRAK inhibitors a promising therapeutic class.[1][3][4] This guide outlines a structured, scientifically rigorous framework for the essential preliminary toxicity assessment of a novel IRAK inhibitor, designated here as IRAKi-5. We detail a multi-tiered in vitro and in vivo strategy designed to identify potential liabilities early in the drug development process. This document provides not only step-by-step protocols for key assays but also the strategic rationale behind their selection and sequence, ensuring a comprehensive initial safety profile.

Introduction: The Rationale for IRAK Inhibition and Early Safety Profiling

The innate immune system relies on the rapid detection of pathogens and cellular damage, largely mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Downstream signaling from these receptors converges on the Myddosome, a protein complex where IRAK4 activates IRAK1, leading to the activation of NF-κB and MAPK pathways.[1][5] This cascade results in the production of pro-inflammatory cytokines. By blocking the kinase activity of IRAKs, inhibitors can disrupt this signaling and modulate the immune response, offering therapeutic potential for conditions like rheumatoid arthritis, lupus, and certain cancers.[3][6][7]

The development of any new chemical entity, particularly kinase inhibitors which can have off-target effects, necessitates a robust safety assessment.[8][9][10] Early, or preliminary, toxicity screening is a critical risk-mitigation strategy.[11] It allows for the early identification of compounds with unfavorable safety profiles, saving significant resources and preventing late-stage failures. This guide provides a comprehensive workflow for the initial characterization of IRAKi-5, our hypothetical selective IRAK inhibitor.

Target Profile: The IRAK Signaling Pathway

Understanding the on-target mechanism is fundamental to predicting potential toxicities. IRAKi-5 is designed to inhibit the kinase activity within the Myddosome complex. The diagram below illustrates this critical pathway.

Figure 1: Simplified IRAK signaling pathway and the inhibitory action of IRAKi-5.

In Vitro Preliminary Toxicity Assessment

The initial safety evaluation begins with a battery of in vitro assays. This tiered approach is designed to provide a rapid and cost-effective screen for major toxicological liabilities.

Tier 1: Foundational Assays

-

Causality: The first question is whether IRAKi-5 is cytotoxic to cells at concentrations relevant to its therapeutic activity. We use multiple cell lines to identify potential tissue-specific toxicity. A cancer cell line (e.g., HepG2) and a non-cancer cell line (e.g., HEK293) provide a broad initial screen.

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which is an effective proxy for cell viability.[12]

Click to view detailed protocol for MTT Cytotoxicity Assay

Protocol: MTT Assay for General Cytotoxicity

-

Cell Plating: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of IRAKi-5 (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

-

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).[13][14] This is a critical safety checkpoint mandated by regulatory agencies and a common reason for drug candidate failure.[15][16]

-

Assay: An automated patch-clamp assay provides a high-throughput, accurate measurement of hERG channel inhibition.[14]

Click to view detailed protocol for hERG Automated Patch-Clamp Assay

Protocol: hERG Inhibition Assay

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

-

Compound Application: A baseline hERG current is established. Then, IRAKi-5 is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[14] A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are included.

-

Data Acquisition: The hERG tail current is measured after each compound application.

-

Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined from the concentration-response curve.

Tier 2: Genotoxicity and Organ-Specific Toxicity

If IRAKi-5 shows acceptable profiles in Tier 1 (e.g., Cytotoxicity IC50 > 30 µM, hERG IC50 > 10 µM), we proceed to more specific liability testing.

-

Causality: It is crucial to determine if a drug candidate can cause mutations in DNA, as this indicates carcinogenic potential.[17] The Ames test is a rapid and widely accepted screening method for identifying mutagens.[18][19]

-

Assay: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it). The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[18]

Click to view detailed protocol for Ames Test

Protocol: Ames Test (Plate Incorporation Method)

-

Strains: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of IRAKi-5 at various concentrations, and 0.5 mL of buffer (or S9 mix).

-

Plating: Add 2 mL of molten top agar to the tube, mix, and pour onto a minimal glucose agar plate (histidine-deficient).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

-

Causality: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.[20][21] It serves as a critical follow-up to the Ames test, capturing a different mechanism of genotoxicity.

-

Assay: Cells are treated with the compound, and after cell division, small membrane-bound DNA fragments (micronuclei) that are not incorporated into the daughter nuclei are scored.

Click to view detailed protocol for In Vitro Micronucleus Assay

Protocol: In Vitro Micronucleus Assay (in CHO cells)

-

Cell Culture and Treatment: Culture Chinese Hamster Ovary (CHO) cells and treat with at least three concentrations of IRAKi-5, with and without S9 metabolic activation.[22] Include negative (vehicle) and positive (e.g., Mitomycin-C) controls.

-

Cytokinesis Block: Add Cytochalasin B to the culture. This blocks cytokinesis (cell separation) but not nuclear division, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[20][21]

-

Harvesting and Staining: Harvest the cells, fix them, and stain the slides with a DNA-specific dye like Giemsa or acridine orange.[22]

-

Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

Causality: The liver is a primary site of drug metabolism and is susceptible to drug-induced injury.[23] Early assessment of hepatotoxicity is vital.[24]

-

Assay: Using a human liver cell line like HepG2, we can perform a multiparametric analysis to screen for various mechanisms of liver injury, such as oxidative stress and mitochondrial dysfunction.[23][25]

Click to view detailed protocol for Hepatotoxicity Assay

Protocol: Multiparametric Hepatotoxicity Assay (in HepG2 Cells)

-

Cell Culture and Treatment: Plate HepG2 cells and treat with a range of IRAKi-5 concentrations for 24 and 72 hours.

-

Endpoint Measurement: Use a high-content screening platform to measure multiple endpoints simultaneously:

-

Cell Viability: As measured by cell count (e.g., Hoechst staining).

-

Mitochondrial Membrane Potential: Using a dye like TMRM. A decrease indicates mitochondrial dysfunction.

-

Oxidative Stress: Using a dye that fluoresces upon oxidation (e.g., CellROX Green).

-

Steatosis: Using a lipid-staining dye (e.g., Nile Red).

-

-

Analysis: Quantify the changes in these parameters relative to vehicle controls. A significant change in any of these endpoints at non-cytotoxic concentrations suggests a potential mechanism for hepatotoxicity.

Preliminary In Vivo Toxicity Assessment

Following a favorable in vitro profile, a limited in vivo study is warranted to understand the compound's effects in a whole organism.

Study Design: Acute Oral Toxicity (Rodent)

-

Rationale: An acute toxicity study in rodents (typically rats) provides initial information on the maximum tolerated dose (MTD) and identifies potential target organs of toxicity.[26] This study is designed according to OECD guidelines.[27][28]

-

Methodology:

-

Animal Model: Use young adult Wistar rats (one sex, typically females, is sufficient for this initial screen).[29]

-

Dose Administration: Administer IRAKi-5 via oral gavage at three dose levels (e.g., 50, 300, 2000 mg/kg), plus a vehicle control group. The volume administered should not exceed 1 mL/100g body weight for oily vehicles or 2 mL/100g for aqueous solutions.[26][28]

-

Observation Period: Observe animals for 14 days.

-

Endpoints:

-

Clinical Observations: Record signs of toxicity, morbidity, and mortality twice daily.

-

Body Weight: Measure body weight before dosing and on days 7 and 14.

-

Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.[26]

-

-

Data Interpretation and Risk Assessment

The goal of this preliminary screen is not to fully characterize risk, but to identify " go/no-go " signals and to guide further development.

Workflow Summary

The overall workflow follows a logical progression from broad screening to more specific and complex biological systems.

Figure 2: Tiered workflow for preliminary toxicity assessment of IRAKi-5.

Summary of Hypothetical Data

The following table summarizes a hypothetical "go" profile for IRAKi-5, indicating that the compound warrants further investigation.

| Assay | Endpoint | Hypothetical Result for IRAKi-5 | Interpretation |

| General Cytotoxicity | IC50 (HepG2, HEK293) | > 50 µM | Low general cytotoxicity. |

| hERG Inhibition | IC50 | 25 µM | Acceptable window (>10 µM is a common threshold). |

| Ames Test | Mutagenicity | Negative (with and without S9) | Not a bacterial mutagen. |

| Micronucleus Assay | Chromosomal Damage | Negative (with and without S9) | No evidence of clastogenic or aneugenic potential. |

| Hepatotoxicity | Multiparametric Screen | No significant changes below 30 µM | Low risk of direct hepatotoxicity in vitro. |

| Acute Oral Toxicity | MTD (Rat) | > 2000 mg/kg | Very low acute toxicity. |

Conclusion and Next Steps

Based on this hypothetical data set, IRAKi-5 demonstrates a favorable preliminary safety profile. It exhibits low general and organ-specific toxicity in vitro and is well-tolerated in an acute in vivo model.

This initial assessment provides confidence to proceed with more extensive, resource-intensive studies required for an Investigational New Drug (IND) application. The next steps would include:

-

Pharmacokinetic (PK) studies to understand drug exposure.

-

Repeat-dose toxicology studies (e.g., 28-day studies in two species) to assess toxicity after longer-term exposure.

-

A full battery of safety pharmacology studies to investigate effects on cardiovascular, respiratory, and central nervous systems in more detail.[30][31][32][33]

This structured, tiered approach to preliminary toxicity assessment ensures that drug development candidates are rigorously evaluated for safety at an early stage, maximizing the potential for clinical success.

References

- Vertex AI Search. (2023).

-

Vick, E. J., & Starczynowski, D. T. (2025). IRAK signaling in cancers: mechanisms, targeting, and clinical implications. Expert Opinion on Investigational Drugs. [Link]

-

Wikipedia. (n.d.). Interleukin-1 receptor associated kinase. [Link]

- Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases (IRAKs): key regulators of innate immune signalling. Biochemical Pharmacology.

-

Daniel, D., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy. Frontiers in Oncology. [Link]

-

Semantic Scholar. (n.d.). IRAK signalling in cancer. [Link]

-

BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. [Link]

-

Wikipedia. (n.d.). IRAK4. [Link]

-

Gourlay, J., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs. [Link]

-

Kim, H. J., & Cho, Y. (2024). Advancing hepatotoxicity assessment: current advances and future directions. Journal of Pharmaceutical Investigation. [Link]

-

Pollard, C. E., & Prough, R. A. (2019). Safety Pharmacology in Drug Discovery and Development. Current Protocols in Toxicology. [Link]

-

Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Current Protocols. [Link]

-

protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

-

Koshman, Y. E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences. [Link]

-

Oxford Academic. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

-

Frontiers. (2015). Regulation of innate immune signaling by IRAK proteins. [Link]

-

FDA. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

-

Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

- Fenech, M. (2000). The in vitro micronucleus technique.

-

ResearchGate. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

-

Sapkota, A. (2018). Microbial Mutagenicity Assay: Ames Test. Methods in Molecular Biology. [Link]

-

Force, T., et al. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Pharmacology & Therapeutics. [Link]

-

MDPI. (2024). Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects. [Link]

-

Garrido, A., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

-

Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. [Link]

-

ScienceDirect. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

-

UNIMIB. (2024). HepG2 in vitro Model to Predict Liver Toxicity. [Link]

-

ACS Publications. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. [Link]

-

ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

-

ResearchGate. (2023). Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database. [Link]

- Study Report. (2018).

-

XJTLU. (n.d.). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Oxford Academic. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. [Link]

-

ResearchGate. (2013). Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. [Link]

-

ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. [Link]

-

MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

-

Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]

-

University of Wisconsin-Madison. (n.d.). The Ames Test. [Link]

-

Vietnam Center for Food Safety Risk Assessment. (2018). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. [Link]

Sources

- 1. IRAK signaling in cancers: mechanisms, targeting, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 3. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reprocell.com [reprocell.com]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 29. downloads.regulations.gov [downloads.regulations.gov]

- 30. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. fda.gov [fda.gov]

- 32. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]

- 33. criver.com [criver.com]

Methodological & Application

Application Note & Protocol: Cellular Characterization of IRAKi-5, a Novel IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in-vitro characterization of IRAKi-5, a representative small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases.[1] This guide details the fundamental cell-based assays required to validate the mechanism of action of IRAKi-5, including protocols for assessing cytotoxicity, target engagement, and functional inhibition of pro-inflammatory cytokine production. The methodologies are centered around the human monocytic THP-1 cell line, a well-established model for studying TLR4-mediated inflammatory responses.

Introduction: The IRAK4 Signaling Axis

The innate immune system relies on pattern recognition receptors, such as TLRs and IL-1Rs, to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the assembly of a post-receptor signaling complex known as the Myddosome.[4] IRAK4 is the apical kinase in this complex, and its activation is indispensable for downstream signaling.[5][6] Activated IRAK4 phosphorylates IRAK1, which then autophosphorylates and dissociates from the complex to engage TRAF6.[2][4] This cascade culminates in the activation of key transcription factors, including NF-κB and AP-1, driving the expression of potent pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[1][2]

By selectively targeting the kinase activity of IRAK4, small-molecule inhibitors like IRAKi-5 aim to sever this signaling cascade at its origin, thereby preventing the downstream inflammatory response.[1] This makes IRAK4 an attractive therapeutic target for a range of immune-mediated disorders.

Signaling Pathway Overview

The following diagram illustrates the canonical TLR4/MyD88 signaling pathway and the point of intervention for IRAKi-5.

Caption: Overall experimental workflow for characterizing IRAKi-5.

Protocol 1: Preparation and Handling of IRAKi-5

Rationale: Accurate preparation of the inhibitor stock solution is critical for reproducible results. Using a high-purity, sterile solvent like DMSO minimizes contamination and ensures complete dissolution. Aliquoting prevents degradation from repeated freeze-thaw cycles.

-

Stock Solution Preparation (10 mM):

-

Based on a formula weight of 450 g/mol , weigh 4.5 mg of IRAKi-5 powder.

-

Dissolve the powder in 1 mL of sterile, cell culture-grade DMSO.

-

Vortex gently until the solution is clear. This is your 10 mM stock solution.

-

-

Aliquoting and Storage:

-

Prepare small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store aliquots at -80°C for long-term stability. Store a working aliquot at -20°C for up to one month.

-

-

Working Dilutions:

-

On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium.

-

Crucial: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.1% to avoid solvent-induced toxicity. For example, a 1:1000 dilution of the stock into the final well volume.

-

Protocol 2: Cell Culture and Plating

Rationale: Maintaining healthy, sub-confluent THP-1 cells is paramount for a consistent physiological response. Over-confluent cultures can lead to spontaneous activation and altered sensitivity to stimuli.

-

Cell Maintenance:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in suspension in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.

-

Keep cell density between 2 x 10⁵ and 8 x 10⁵ viable cells/mL. Split cultures every 2-3 days.

-

-

Plating for Assays:

-

Count cells using a hemocytometer or automated cell counter.

-

Centrifuge the required number of cells and resuspend in fresh, complete medium to the desired plating density.

-

For Cytotoxicity & ELISA (96-well plate): Seed 5 x 10⁴ cells per well in 100 µL.

-

For Western Blot (12-well plate): Seed 1 x 10⁶ cells per well in 1 mL.

-

Allow cells to rest in the incubator for 2-4 hours before treatment.

-

Protocol 3: Cytotoxicity Assessment (CellTiter-Glo® Assay)

Rationale: Before assessing efficacy, it is essential to determine the concentration range at which IRAKi-5 is not toxic to the cells. This ensures that any observed reduction in cytokine production is due to specific pathway inhibition, not cell death.

-

Cell Plating: Plate THP-1 cells in a white, clear-bottom 96-well plate as described in Protocol 2.

-

Compound Treatment:

-

Prepare a 2X concentration series of IRAKi-5 in complete medium (e.g., from 20 µM down to 10 nM).

-

Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final concentration. Include "vehicle control" (0.1% DMSO) and "untreated" wells.

-

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. This duration covers the timeframe of subsequent functional assays.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the concentration at which viability drops significantly. Select non-toxic concentrations for subsequent experiments.

Protocol 4: Target Engagement via Western Blot

Rationale: This assay provides direct evidence that IRAKi-5 is engaging its intended target, IRAK4, within the cell. Inhibition of IRAK4 kinase activity prevents the subsequent phosphorylation of its direct substrate, IRAK1. [2]Therefore, a reduction in phosphorylated IRAK1 (p-IRAK1) upon LPS stimulation is a key indicator of target engagement.

-

Cell Seeding and Pre-treatment:

-

Plate THP-1 cells in a 12-well plate as described in Protocol 2.

-

Pre-treat cells with various non-toxic concentrations of IRAKi-5 (determined from Protocol 3) and a vehicle control (0.1% DMSO) for 1 hour.

-

-

Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. [7]Include an unstimulated, vehicle-treated control.

-

Incubate for 15-30 minutes. This is a typical time frame for observing peak IRAK1 phosphorylation. [7]3. Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the well with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-p-IRAK1, 1:1000) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Develop with an ECL substrate and image the blot.

-

Strip and re-probe the blot for Total IRAK1 and β-Actin as loading controls.

-

-

Expected Outcome: A dose-dependent decrease in the p-IRAK1 signal in LPS-stimulated cells treated with IRAKi-5, while Total IRAK1 and β-Actin levels remain unchanged.

Protocol 5: Functional Inhibition of TNF-α Production (ELISA)

Rationale: The ultimate goal of inhibiting the IRAK4 pathway is to block the production of pro-inflammatory cytokines. [1]Measuring the release of TNF-α, a key downstream product, provides a robust functional readout of the inhibitor's efficacy in a physiologically relevant context. [5]

-

Cell Seeding and Pre-treatment:

-

Plate THP-1 cells in a 96-well plate as described in Protocol 2.

-

Pre-treat cells with a serial dilution of IRAKi-5 and a vehicle control for 1 hour.

-

-

Stimulation:

-

Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated controls.

-

Incubate for 6-18 hours at 37°C and 5% CO₂. This allows for sufficient cytokine synthesis and secretion.

-

-

Supernatant Collection:

-

Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect 50-100 µL of the cell-free supernatant for analysis. Store at -80°C if not used immediately.

-

-

ELISA Procedure:

-

Perform the TNF-α ELISA according to the manufacturer's protocol (e.g., Invitrogen KHC3011). [8]This typically involves:

-

Adding standards and collected supernatants to the antibody-coated plate.

-

Incubating for 2 hours at room temperature. [8][9] * Washing the plate and adding the biotin-conjugated detection antibody.

-

Incubating for 1 hour. [8] * Washing and adding Streptavidin-HRP.

-

Washing and adding a substrate solution (TMB).

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

-

Data Analysis:

-

Generate a standard curve from the TNF-α standards.

-

Calculate the concentration of TNF-α in each sample.

-

Plot the TNF-α concentration against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

-

References

- Current time information in الفلوجة, IQ. Google Search. Retrieved February 4, 2026.

-

What are IRAK4 inhibitors and how do they work? Patsnap Synapse. Retrieved February 4, 2026, from [Link]

-

IRAK signaling in cancers: mechanisms, targeting, and clinical implications. Expert Opinion on Therapeutic Targets. Retrieved February 4, 2026, from [Link]

-

IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Journal of Experimental Medicine. Retrieved February 4, 2026, from [Link]

-

Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

Moving Beyond Transfusion Dependence in the MDS Landscape. Targeted Oncology. Retrieved February 4, 2026, from [Link]

-

Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies. The Journal of Clinical Investigation. Retrieved February 4, 2026, from [Link]

-

Discovery of KT-474 a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs. Retrieved February 4, 2026, from [Link]

-

Targeting TLR/IL-1R Signalling in Human Diseases. Mediators of Inflammation. Retrieved February 4, 2026, from [Link]

-

A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. Retrieved February 4, 2026, from [Link]

-

In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols. Retrieved February 4, 2026, from [Link]

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. Retrieved February 4, 2026, from [Link]

-

An overview of the TLR/IL-1R signaling pathway. ResearchGate. Retrieved February 4, 2026, from [Link]

-

IRAK4 Kinase Assay Kit. BPS Bioscience. Retrieved February 4, 2026, from [Link]

-

LPS to stimulate the cytokine expression of THP-1. ResearchGate. Retrieved February 4, 2026, from [Link]

-

TNF-α (free) ELISA. Invitrogen. Retrieved February 4, 2026, from [Link]

-

The TLR and IL-1 signalling network at a glance. Journal of Cell Science. Retrieved February 4, 2026, from [Link]

-

Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome. International Journal of Molecular Sciences. Retrieved February 4, 2026, from [Link]

-

Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. Scientific Reports. Retrieved February 4, 2026, from [Link]

-

Toll-Like Receptor Signaling Pathways. Frontiers in Immunology. Retrieved February 4, 2026, from [Link]

-

Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches. International Journal of Molecular Sciences. Retrieved February 4, 2026, from [Link]

Sources

- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

Application Note: Pharmacodynamic Profiling of IRAK Inhibitor Compound 5 in Human Immune Cells Using Phospho-Flow Cytometry

Abstract

The Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK1 and IRAK4, are central nodes in innate immune signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, making IRAK kinases prime therapeutic targets.[3] This guide provides a comprehensive framework and a detailed protocol for evaluating the pharmacodynamic activity of a selective IRAK inhibitor, referred to here as Compound 5 (Cmpd5), at the single-cell level. By employing phospho-flow cytometry, we can precisely quantify the inhibition of IRAK signaling in specific immune cell subsets within a heterogeneous population like human peripheral blood mononuclear cells (PBMCs), offering a robust method for mechanism-of-action studies and clinical biomarker development.

Scientific Foundation: The IRAK Signaling Axis

Innate immune cells, such as monocytes and macrophages, use pattern recognition receptors like TLR4 to detect pathogen-associated molecular patterns (PAMPs), including lipopolysaccharide (LPS) from Gram-negative bacteria.[4][5] Ligand binding to TLR4 initiates the assembly of a critical intracellular signaling complex called the Myddosome.[6] This complex recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1.[7][8] Activated IRAK1 then dissociates and interacts with TRAF6, leading to the activation of downstream pathways, predominantly NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][9]

Kinase inhibitors function by blocking the phosphorylation step, thereby dampening the inflammatory cascade.[3] Phospho-flow cytometry is an ideal technology to measure this activity because it can simultaneously identify cell subpopulations with surface markers and quantify the phosphorylation status of intracellular signaling proteins.[10][11] This provides a direct, mechanistic readout of inhibitor efficacy in the relevant primary cell type.

Caption: TLR4-mediated IRAK signaling pathway and point of inhibition.

Experimental Strategy & Design

A robust pharmacodynamic assay requires careful consideration of the biological system, stimulation conditions, and analytical readouts. Our strategy is designed to be a self-validating system, incorporating controls and clear decision points.

Causality Behind Experimental Choices:

-

Cell System (Human PBMCs): PBMCs represent a physiologically relevant, heterogeneous system containing the primary target of interest (monocytes) alongside other immune cells (lymphocytes). This allows for the assessment of cell-type-specific effects and potential off-target activity in one sample.

-

Stimulant (LPS): LPS is a potent and specific agonist for the TLR4-MyD88-IRAK pathway, providing a strong and reproducible signal window for measuring inhibition.[12] Stimulation for 15-30 minutes is typically sufficient to induce maximal IRAK1 phosphorylation, capturing the peak of the signaling event.[5][12]

-

Primary Readout (Phospho-IRAK1): Measuring the phosphorylation of a direct substrate of the target kinase (IRAK1 is phosphorylated by IRAK4) provides the most direct and mechanistic evidence of target engagement and inhibition.[8]

-

Cell Identification: Monocytes are the primary responders to LPS in PBMCs via TLR4. They are reliably identified by high expression of the surface marker CD14.[13][14] Including markers for T cells (CD3), B cells (CD19), and NK cells (CD56) allows for the exclusion of these populations and confirms the monocyte-specific nature of the signaling.[15]

Caption: High-level experimental workflow for phospho-flow analysis.

Detailed Protocols

Disclaimer: All reagents should be handled according to their safety data sheets. This protocol is a template and may require optimization for specific laboratory conditions.

Protocol 1: PBMC Preparation and Treatment

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque or a similar density gradient centrifugation method. Wash cells twice with sterile PBS.

-

Cell Counting & Resuspension: Count cells using a hemocytometer or automated cell counter. Assess viability with Trypan Blue (should be >95%). Resuspend cells at 10 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Resting: Allow cells to rest in a 37°C, 5% CO₂ incubator for at least 1 hour to allow cell surface markers to recover and baseline signaling to quiesce.

-

Inhibitor Titration: Prepare a serial dilution of IRAK Inhibitor Cmpd5 in RPMI/10% FBS. A common starting range is 10 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

-

Pre-incubation: Aliquot 5 x 10⁵ cells per well into a 96-well U-bottom plate. Add the inhibitor dilutions and vehicle controls. Incubate at 37°C for 30-60 minutes.

-

Stimulation: Prepare a stock of LPS at 10x the final concentration (e.g., 1 µg/mL for a 100 ng/mL final concentration). Add the 10x LPS solution to each well except for the "Unstimulated" control.

-

Incubation: Incubate at 37°C for exactly 15 minutes. Timing is critical for observing peak phosphorylation.

-

Fixation: Immediately stop the reaction by adding pre-warmed 1.6% paraformaldehyde (PFA) directly to the wells to a final concentration of 1.6%. Incubate for 10 minutes at room temperature. This cross-links proteins and preserves the phospho-epitopes.[10]

Protocol 2: Cell Staining for Flow Cytometry

-

Washing: Centrifuge the fixed cells (500 x g, 5 min), discard the supernatant, and wash once with PBS + 2% FBS (Stain Buffer).

-

Permeabilization: Gently resuspend the cell pellet and add 1 mL of ice-cold 90% methanol while vortexing gently. Incubate on ice for 30 minutes. Methanol is crucial for permeabilizing the nuclear membrane and exposing intracellular epitopes for antibody binding.[10][11]

-

Washing: Wash the cells twice with Stain Buffer to remove all residual methanol.

-